molecular formula C23H27N3O3 B2416229 N-(4-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421575-86-2

N-(4-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2416229
CAS No.: 421575-86-2
M. Wt: 393.487
InChI Key: HICUFSSXGVWRJY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-ethoxyphenyl)-6-methyl-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-5-29-19-12-10-18(11-13-19)25-22(27)20-15(4)24-23(28)26-21(20)17-8-6-16(7-9-17)14(2)3/h6-14,21H,5H2,1-4H3,(H,25,27)(H2,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICUFSSXGVWRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

  • Molecular Formula : C23H27N3O3
  • Molar Mass : 393.48 g/mol
  • CAS Number : Not specified in the sources but can be referenced from chemical databases.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its potential as an antiviral agent , particularly against HIV. The following sections detail the findings from various studies.

Antiviral Activity

  • HIV Integrase Inhibition :
    • A study focused on derivatives of tetrahydropyrimidine compounds demonstrated that certain analogs exhibited significant inhibition of HIV integrase (IN). While the specific compound this compound was not directly tested, related compounds showed promising results with IC50 values as low as 0.65 µM for effective inhibition of IN activity .
  • Mechanism of Action :
    • The mechanism involves the inhibition of the strand transfer reaction essential for viral DNA integration into host DNA. This process is crucial for the replication cycle of HIV and thus represents a valid target for therapeutic intervention .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the phenyl rings and the tetrahydropyrimidine core could influence biological activity.

ModificationEffect on Activity
Substituents on phenyl groupsAltered binding affinity to integrase
Variations in alkyl groupsImpact on solubility and bioavailability

Study 1: Synthesis and Evaluation

A comprehensive study synthesized various tetrahydropyrimidine derivatives and evaluated their biological activities against HIV. The findings indicated that structural modifications significantly affected antiviral potency and selectivity .

Study 2: Docking Studies

In silico docking studies were performed to predict the binding interactions between these compounds and HIV integrase. The results supported the observed inhibitory activities and provided insights into optimizing lead compounds for further development .

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